molecular formula C24H24N6O4 B2585287 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876151-75-6

2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No. B2585287
CAS RN: 876151-75-6
M. Wt: 460.494
InChI Key: RPAIKXNGOSUNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide, has a molecular formula of C24H24N6O4 and an average mass of 460.485 Da . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a purine ring, which is further substituted with a phenoxyphenyl group and an acetamide group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C24H24N6O4 and an average mass of 460.485 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Medical Imaging Applications

One notable application in the field of scientific research involves the synthesis of compounds for use in medical imaging, particularly positron emission tomography (PET). For instance, a study discussed the radiosynthesis of selective radioligands designed for imaging the translocator protein (18 kDa) with PET, showcasing the potential of novel synthesized molecules in enhancing diagnostic capabilities in medical imaging (Dollé et al., 2008).

Antimicrobial Activities

Research also extends into the antimicrobial domain, where novel pyrimidinone, oxazinone, and their derivatives are synthesized for evaluation as antimicrobial agents. These compounds, developed using various starting materials, have shown promising antibacterial and antifungal activities, comparable to established reference drugs (Hossan et al., 2012).

Cytotoxic Activities Against Cancer Cell Lines

Furthermore, the synthesis and in vitro evaluation of certain derivatives for cytotoxic activity against cancer cell lines reveal the potential of these compounds as anticancer agents. A particular study demonstrated the development of derivatives attached with different aryloxy groups to the pyrimidine ring, exhibiting appreciable cancer cell growth inhibition against multiple cancer cell lines, highlighting the ongoing efforts to find new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4/c1-15-12-28(16-8-10-18(11-9-16)34-17-6-4-3-5-7-17)23-26-21-20(29(23)13-15)22(32)30(14-19(25)31)24(33)27(21)2/h3-11,15H,12-14H2,1-2H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAIKXNGOSUNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

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